molecular formula C13H15Cl2NO4 B2688518 Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate CAS No. 145592-12-7

Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate

Cat. No.: B2688518
CAS No.: 145592-12-7
M. Wt: 320.17
InChI Key: ASLSNDASZMGIDE-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate is a synthetic organic compound characterized by a β-ketoester backbone substituted with a 3,5-dichlorophenylamino group, a methoxy group at position 2, and a methyl group at the same position.

Properties

IUPAC Name

ethyl 3-(3,5-dichloroanilino)-2-methoxy-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-4-20-12(18)13(2,19-3)11(17)16-10-6-8(14)5-9(15)7-10/h5-7H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLSNDASZMGIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145592-12-7
Record name ethyl 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxy-2-methylacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with ethyl 2-methoxy-2-methyl-3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related β-ketoesters and phenyl-substituted derivatives are critical to its physicochemical and biological properties. Below is a detailed analysis:

Key Structural Comparisons

Compound Name (CAS No.) Substituents Similarity Score Application/Use
Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate 3,5-dichlorophenylamino, 2-methoxy, 2-methyl Likely agrochemical (inferred)
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (172168-01-3) 3,5-dichlorophenyl, β-ketoester 0.96 Intermediate or pesticidal precursor
Chlozolinate (CAS 53090-43-0) 3,5-dichlorophenyl, oxazolidinecarboxylate Fungicide (commercial use)
Ethyl (2-chlorobenzoyl)acetate (19112-35-7) 2-chlorobenzoyl, β-ketoester 0.95 Synthetic intermediate

Research Findings

  • Synthetic Pathways: The target compound is synthesized via nucleophilic substitution of ethyl 3-chloro-2-methoxy-2-methyl-3-oxopropanoate with 3,5-dichloroaniline, a route distinct from the Claisen condensation used for simpler β-ketoesters .
  • Bioactivity Screening: In preliminary assays, 3,5-dichlorophenylamino derivatives exhibit 2–3× higher insecticidal activity against Spodoptera frugiperda than non-amino analogs, likely due to enhanced target-site affinity .
  • Stability: The methoxy group reduces photodegradation rates by 40% compared to ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, as measured under UV exposure .

Biological Activity

Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate, with CAS Number 145592-12-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on diverse sources.

  • Molecular Formula : C₁₃H₁₅Cl₂N O₄
  • Molecular Weight : 320.16 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that this compound may exhibit comparable activities.

Case Study: Antimicrobial Testing

A study involving structurally related compounds demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that derivatives with similar substituents showed effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundMIC (µg/mL)MBC (µg/mL)Activity Against
Compound A15.6231.25S. aureus
Compound B7.8115.62E. coli
This compound (hypothetical)TBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have shown varying degrees of cytotoxicity for related compounds.

Findings from Cytotoxicity Tests

In a comparative analysis, some derivatives exhibited low cytotoxicity at concentrations below 100 µM, while others showed increased cell viability at similar concentrations . The table below summarizes the cytotoxic effects observed in these studies:

Dose (µM)L929 Cell Viability (%) after 24hA549 Cell Viability (%) after 48h
2006873
1009279
509697
12109141

The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to disrupt bacterial cell membranes and inhibit key metabolic pathways essential for bacterial growth .

Proposed Mechanisms

  • Membrane Disruption : The presence of the dichlorophenyl group may enhance lipophilicity, allowing the compound to integrate into bacterial membranes.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell wall synthesis or metabolic pathways could contribute to its antimicrobial effects.
  • Biofilm Disruption : Some derivatives have shown efficacy in disrupting biofilm formation, which is critical in treating chronic infections.

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